molecular formula C23H29FO6 B131194 Methyl 9alpha-fluoro-11beta,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16alpha-carboxylate CAS No. 152596-59-3

Methyl 9alpha-fluoro-11beta,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16alpha-carboxylate

Cat. No. B131194
M. Wt: 420.5 g/mol
InChI Key: KXYYKWWWSUCLLN-DWOUKENQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 9alpha-fluoro-11beta,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16alpha-carboxylate, also known as Flumethasone, is a synthetic glucocorticoid used in research for its anti-inflammatory and immunosuppressive properties. It is a potent corticosteroid that has been widely used in various fields of scientific research.

Mechanism Of Action

Methyl 9alpha-fluoro-11beta,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16alpha-carboxylate exerts its anti-inflammatory and immunosuppressive effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This leads to the activation of the receptor and subsequent translocation to the nucleus, where it regulates the transcription of various genes involved in inflammation and immunity.

Biochemical And Physiological Effects

Methyl 9alpha-fluoro-11beta,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16alpha-carboxylate has been shown to have various biochemical and physiological effects, including:
1. Anti-inflammatory effects: Methyl 9alpha-fluoro-11beta,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16alpha-carboxylate reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
2. Immunosuppressive effects: Methyl 9alpha-fluoro-11beta,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16alpha-carboxylate suppresses the immune system by inhibiting the activation and proliferation of immune cells.
3. Metabolic effects: Methyl 9alpha-fluoro-11beta,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16alpha-carboxylate affects glucose metabolism by increasing gluconeogenesis and decreasing glucose uptake in peripheral tissues.

Advantages And Limitations For Lab Experiments

The advantages of using Methyl 9alpha-fluoro-11beta,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16alpha-carboxylate in lab experiments are:
1. Potent anti-inflammatory and immunosuppressive effects.
2. Well-established pharmacokinetics and pharmacodynamics.
3. Availability of various animal models to study its effects.
The limitations of using Methyl 9alpha-fluoro-11beta,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16alpha-carboxylate in lab experiments are:
1. Potential toxicity and side effects.
2. Limited specificity for glucocorticoid receptors.
3. Limited availability of pure compound for research purposes.

Future Directions

1. Development of more specific glucocorticoid receptor agonists and antagonists.
2. Investigation of the effects of Methyl 9alpha-fluoro-11beta,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16alpha-carboxylate on the gut microbiome.
3. Study of the effects of Methyl 9alpha-fluoro-11beta,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16alpha-carboxylate on the immune system in the context of autoimmune diseases.
4. Exploration of the potential use of Methyl 9alpha-fluoro-11beta,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16alpha-carboxylate in combination with other drugs for cancer treatment.
5. Investigation of the effects of Methyl 9alpha-fluoro-11beta,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16alpha-carboxylate on epigenetic regulation of gene expression.
Conclusion:
Methyl 9alpha-fluoro-11beta,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16alpha-carboxylate is a synthetic glucocorticoid with potent anti-inflammatory and immunosuppressive effects. It has been widely used in various fields of scientific research, including cancer research, neurological research, and anti-inflammatory and immunosuppressive studies. While Methyl 9alpha-fluoro-11beta,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16alpha-carboxylate has limitations, it remains a valuable tool for investigating the mechanisms underlying inflammation and immunity.

Synthesis Methods

Methyl 9alpha-fluoro-11beta,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16alpha-carboxylate can be synthesized by the reaction of 9alpha-fluoro-16alpha-methylprednisolone with succinic anhydride in the presence of pyridine and then converting the intermediate product to the final product by methylation with dimethyl sulfate.

Scientific Research Applications

Methyl 9alpha-fluoro-11beta,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16alpha-carboxylate has been used in various scientific research applications such as:
1. Anti-inflammatory and immunosuppressive studies: Methyl 9alpha-fluoro-11beta,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16alpha-carboxylate has been used to study the anti-inflammatory and immunosuppressive effects of glucocorticoids in various animal models.
2. Cancer research: Methyl 9alpha-fluoro-11beta,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16alpha-carboxylate has been used in cancer research to study its effects on tumor growth and metastasis.
3. Neurological research: Methyl 9alpha-fluoro-11beta,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16alpha-carboxylate has been used in neurological research to study its effects on brain inflammation and neurodegenerative diseases.

properties

CAS RN

152596-59-3

Product Name

Methyl 9alpha-fluoro-11beta,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16alpha-carboxylate

Molecular Formula

C23H29FO6

Molecular Weight

420.5 g/mol

IUPAC Name

methyl (8S,9R,10S,11S,13S,14S,16R,17S)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-16-carboxylate

InChI

InChI=1S/C23H29FO6/c1-21-10-18(28)23(24)15(5-4-12-8-13(26)6-7-22(12,23)2)16(21)9-14(20(29)30-3)19(21)17(27)11-25/h6-8,14-16,18-19,25,28H,4-5,9-11H2,1-3H3/t14-,15+,16+,18+,19-,21+,22+,23+/m1/s1

InChI Key

KXYYKWWWSUCLLN-DWOUKENQSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@H]([C@@H]2C(=O)CO)C(=O)OC)CCC4=CC(=O)C=C[C@@]43C)F)O

SMILES

CC12CC(C3(C(C1CC(C2C(=O)CO)C(=O)OC)CCC4=CC(=O)C=CC43C)F)O

Canonical SMILES

CC12CC(C3(C(C1CC(C2C(=O)CO)C(=O)OC)CCC4=CC(=O)C=CC43C)F)O

synonyms

9alpha-F-DP16CM
9alpha-fluoroprednisolone-16alpha-carboxylic acid methyl ester
methyl 9-fluoroprednisolone-16-carboxylate
methyl 9alpha-fluoro-11beta,21-dihydroxy-3,20-dioxo-1,4-pregnadiene-16alpha-carboxylate

Origin of Product

United States

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